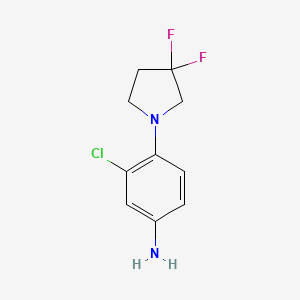

3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline

CAS No.:

Cat. No.: VC16197225

Molecular Formula: C10H11ClF2N2

Molecular Weight: 232.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11ClF2N2 |

|---|---|

| Molecular Weight | 232.66 g/mol |

| IUPAC Name | 3-chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline |

| Standard InChI | InChI=1S/C10H11ClF2N2/c11-8-5-7(14)1-2-9(8)15-4-3-10(12,13)6-15/h1-2,5H,3-4,6,14H2 |

| Standard InChI Key | NQWNAOZFKBKJPG-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CC1(F)F)C2=C(C=C(C=C2)N)Cl |

Introduction

3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline is an organic compound that belongs to the category of aromatic amines. It is characterized by the presence of a chloro substituent on the aromatic ring and a difluoropyrrolidinyl group attached to the amine functional group. This unique structural feature makes it a compound of interest in medicinal chemistry and material science.

Synthesis of 3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline

The synthesis of this compound typically involves nucleophilic substitution reactions. A common synthetic route includes:

-

Starting Materials: The synthesis often begins with appropriate aromatic amines and difluoropyrrolidine derivatives.

-

Reaction Conditions: Elevated temperatures (typically around 80-120 °C) are required to ensure complete conversion and optimal yields.

-

Purification Methods: Post-reaction purification can be achieved through recrystallization or chromatography techniques to isolate the desired product.

| Synthesis Step | Description | Conditions |

|---|---|---|

| Nucleophilic Substitution | Reaction between aromatic amine and difluoropyrrolidine derivative | Elevated temperature (80-120 °C) |

| Purification | Recrystallization or chromatography | Room temperature or controlled conditions |

Applications and Biological Activity

3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)aniline is notable for its potential applications in medicinal chemistry. The difluoropyrrolidinyl group enhances binding affinity to certain enzymes or receptors, potentially acting as an inhibitor in biochemical pathways. Studies suggest that compounds with similar structures exhibit significant activity against various biological targets, including enzymes involved in cancer progression or inflammation pathways.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential inhibitor in biochemical pathways |

| Material Science | Unique structural features for material applications |

Analytical Techniques for Characterization

Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the structure and purity of the compound.

| Analytical Technique | Purpose |

|---|---|

| Infrared Spectroscopy (IR) | Functional group identification |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation |

| Mass Spectrometry (MS) | Molecular weight and purity assessment |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume